molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No. B123019
CAS RN: 1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
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Patent
US04982016

Procedure details

The reaction is carried out in a nitrogen atmosphere in a predried 250 ml RB flask with a side arm and a distillation apparatus leading to a nitrogen outlet. 180 mmoles of lithium aluminum hydride is added to the flask in sufficient tetrahydrofuran to dissolve the lithium aluminum hydride. The solution is cooled with rapid stirring to about 0° C. and 30 mmoles of diethyl phenylmalonic acid ester is slowly added followed by four ml of dry xylene which functions as a heat transfer material and prevents the contents of the flask from "bumping". The solution is heated to about 135° C. and maintained at such temperature for approximately two hours. The reaction mixture is cooled to about 0° C. and an extract solvent composed of equal parts tetrahydrofuran and ethyl ether is added and residual hydride is quenched with water. 90 ml of 2N hydrochloric acid is added to complete hydrolysis. The solution is then extracted twice with ether, the aqueous phase is made alkaline (pH 9-10) with a saturated potassium carbonate solution and extracted with ether. The organic phases are combined, washed with saturated potassium carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield crude 2-phenyl-1,3-propanediol. Purified 2-phenyl-1,3-propanediol (mp 51°-53° C.) was obtained by recrystallization from a mixture of hexane/toluene/ether (10:5:1) in a yield of 72%.
Name
hexane toluene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diethyl phenylmalonic acid ester
Quantity
30 mmol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH3:14])[C:8](C)=[CH:9][CH:10]=[CH:11][CH:12]=1.C([O:17][CH2:18]C)C.CCCCCC.C1(C)C=CC=CC=1.C[CH2:34][O:35]CC>O1CCCC1>[C:7]1([CH:14]([CH2:18][OH:17])[CH2:34][OH:35])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,8.9.10|

Inputs

Step One
Name
hexane toluene ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C1(=CC=CC=C1)C.CCOCC
Step Two
Name
Quantity
180 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
diethyl phenylmalonic acid ester
Quantity
30 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with rapid stirring to about 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a distillation apparatus leading to a nitrogen outlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to about 135° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at such temperature for approximately two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to about 0° C.
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
residual hydride is quenched with water
ADDITION
Type
ADDITION
Details
90 ml of 2N hydrochloric acid is added to complete hydrolysis
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield crude 2-phenyl-1,3-propanediol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.